![molecular formula C17H16ClN3O3S2 B2808443 2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide CAS No. 899966-19-9](/img/structure/B2808443.png)

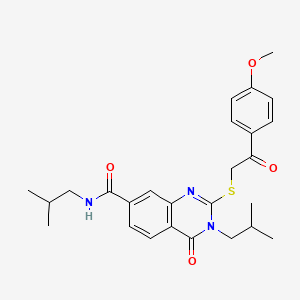

2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical and Biological Evaluations of Thiophene Analogues

A study focused on synthesizing thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, to evaluate their potential carcinogenicity. This research, conducted by Ashby et al., explored the possibility that replacing aromatic rings in bioactive molecules with thiophene rings—similar in structure to the benzothiadiazine core—might retain biological activity. The compounds were assessed for their carcinogenic potential using in vitro methods, including the Ames test and cell transformation assays. Although these thiophene derivatives demonstrated potential carcinogenicity in vitro, the study raised questions about their capability to cause tumors in vivo, highlighting the complex relationship between structure, biological activity, and carcinogenic potential (Ashby, Styles, Anderson, & Paton, 1978).

Biological Effects of Acetamide and Its Derivatives

Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including formamide and their mono and dimethyl derivatives. The review updated information on the biological consequences of exposure to these compounds, important for understanding their environmental and health impacts. The study reflects the importance of assessing the toxicity and environmental behavior of chemical compounds, relevant for evaluating the safety and environmental impact of related chemical entities, including those with acetamide functional groups (Kennedy, 2001).

Advanced Oxidation Processes for Acetaminophen Degradation

Research by Qutob et al. (2022) investigated the degradation of acetaminophen, a common pharmaceutical pollutant, using advanced oxidation processes (AOPs). The study reviewed the generation of various by-products from acetaminophen degradation and their biotoxicity. This highlights the environmental impact of pharmaceutical compounds and the importance of efficient degradation technologies to mitigate their effects. The relevance to the compound could lie in the broader context of environmental chemistry and the need for effective degradation strategies for complex organic molecules (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Exploration of Diuretics with Carbonic Anhydrase Inhibitory Action

A literature review by Carta and Supuran (2013) covered the period from 2005 to 2013, focusing on diuretics, including benzothiadiazines, that act as carbonic anhydrase inhibitors. This review emphasized the clinical utility of these compounds, their patent landscape, and their pharmacological effects beyond diuretic action, such as potential applications in managing cardiovascular diseases and obesity. This research underscores the multifaceted pharmacological activities associated with benzothiadiazine derivatives and related structures, offering insights into their broad therapeutic potential (Carta & Supuran, 2013).

Propiedades

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c18-13-6-7-14-15(10-13)26(23,24)21-17(20-14)25-11-16(22)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMQCRDSEIMJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentylsulfanyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2808360.png)

![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)

![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808369.png)

![(2,6-Difluorophenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2808372.png)

![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)

![7-methyl-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2808379.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide](/img/structure/B2808380.png)

![2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2808383.png)